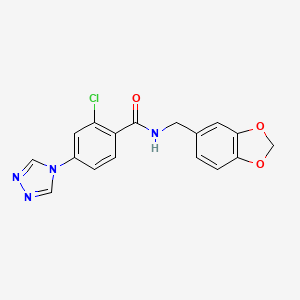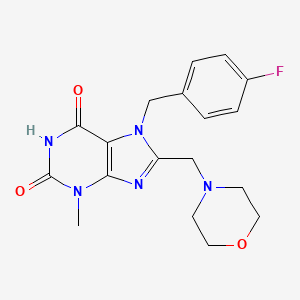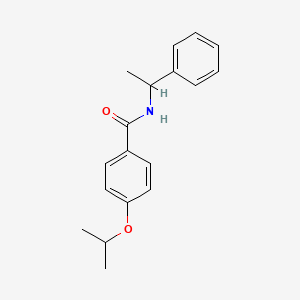
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as BMT-047, is a novel compound that has been developed as a potential therapeutic agent. This compound has generated significant interest in the scientific community due to its unique chemical structure and potential applications.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide has shown potential in various scientific research applications, including as an antifungal agent, an anticancer agent, and a potential treatment for Alzheimer's disease. Studies have shown that this compound exhibits potent antifungal activity against various fungal species, including Candida albicans. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting key enzymes and pathways involved in fungal growth and cancer cell proliferation. Additionally, this compound may interact with specific receptors or proteins involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antifungal activity by inhibiting the growth and proliferation of fungal cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which may help prevent the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide is its potent antifungal and anticancer activity, which makes it a promising candidate for therapeutic development. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study and development of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of research could focus on optimizing the synthesis method to achieve higher yields and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential therapeutic applications. Furthermore, the potential toxicity and limited solubility of this compound could be addressed through the development of new formulations or delivery methods. Overall, the unique chemical structure and potential applications of this compound make it an exciting area of research for the scientific community.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-14-6-12(22-8-20-21-9-22)2-3-13(14)17(23)19-7-11-1-4-15-16(5-11)25-10-24-15/h1-6,8-9H,7,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUCGPGMZOFGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4416985.png)

![N-(2-chloro-6-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4417002.png)
![ethyl [1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417008.png)
![N-[4-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B4417010.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4417019.png)

![N-[(2-ethoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4417031.png)
![N-(4-methylphenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4417035.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4417056.png)
![5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4417064.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4417069.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B4417072.png)
